molecular formula C12H22ClNO2 B2632629 Rel-ethyl (3aR,8aS)-octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylate hydrochloride CAS No. 2230802-65-8

Rel-ethyl (3aR,8aS)-octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylate hydrochloride

Cat. No.: B2632629
CAS No.: 2230802-65-8
M. Wt: 247.76
InChI Key: UHBJAWFQMXMNOW-XOZOLZJESA-N
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Description

Rel-ethyl (3aR,8aS)-octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylate hydrochloride is a synthetic organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-ethyl (3aR,8aS)-octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylate hydrochloride typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic core structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Esterification: The next step involves the esterification of the carboxyl group to introduce the ethyl ester functionality. This is typically carried out using ethanol and a strong acid catalyst such as sulfuric acid.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the esterified product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Rel-ethyl (3aR,8aS)-octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amines.

Scientific Research Applications

Rel-ethyl (3aR,8aS)-octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies investigating the interaction of bicyclic structures with biological macromolecules.

    Industrial Chemistry: It is utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which Rel-ethyl (3aR,8aS)-octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • Rel-ethyl (3aR,6aS)-octahydrocyclopenta[b]pyrrole-3a-carboxylate hydrochloride
  • Rel-ethyl (3aR,8aS)-octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylate

Uniqueness

Rel-ethyl (3aR,8aS)-octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the ethyl ester functionality. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl (3aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-cyclohepta[b]pyrrole-3a-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.ClH/c1-2-15-11(14)12-7-5-3-4-6-10(12)13-9-8-12;/h10,13H,2-9H2,1H3;1H/t10-,12+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBJAWFQMXMNOW-XOZOLZJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCCCC1NCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]12CCCCC[C@@H]1NCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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